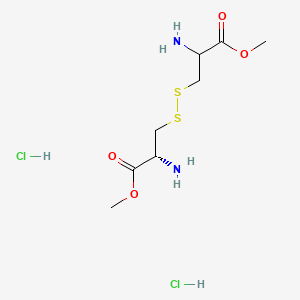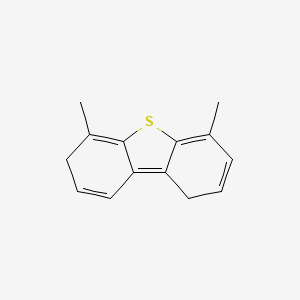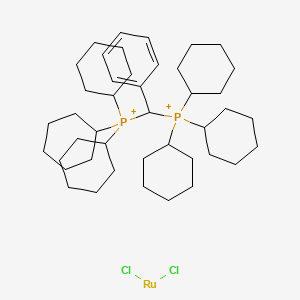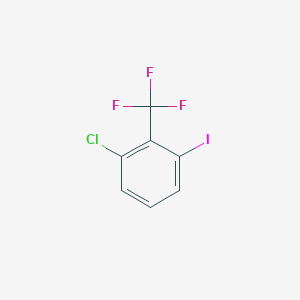
1-Chloro-3-iodo-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3I It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1-chloro-2-trifluoromethylbenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-3-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium iodide, potassium fluoride, and other halide salts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride to form corresponding benzene derivatives.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with potassium fluoride can yield 1-chloro-3-fluoro-2-trifluoromethylbenzene.
Scientific Research Applications
1-Chloro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals, where its unique halogenated structure may impart desirable biological activity.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of halogen atoms influences the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it suitable for various applications.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Chloro-3-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodo-3-trifluoromethylbenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
1-Bromo-3-iodo-2-trifluoromethylbenzene: The presence of bromine instead of chlorine can alter the compound’s chemical properties and reactivity.
1-Chloro-3-iodo-4-trifluoromethylbenzene: The position of the trifluoromethyl group can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-3-iodo-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHDUWMKCKJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
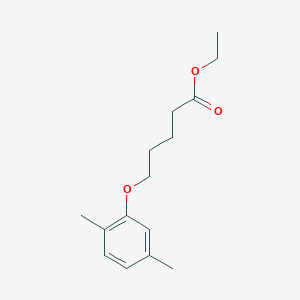
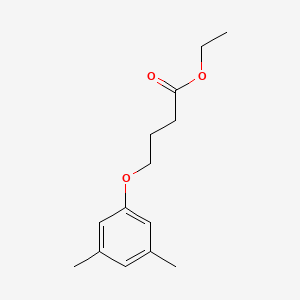
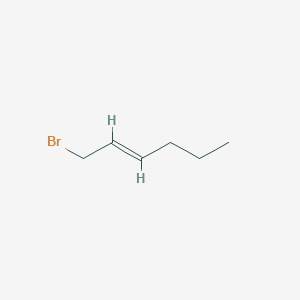

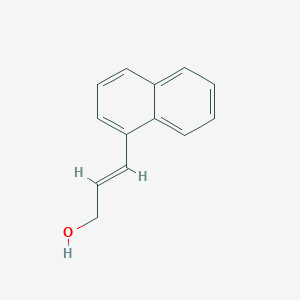
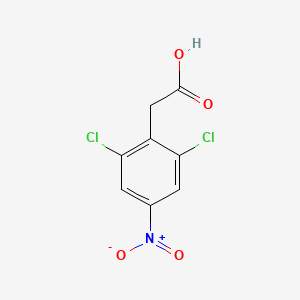
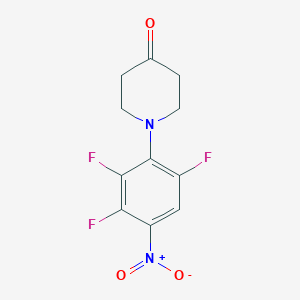
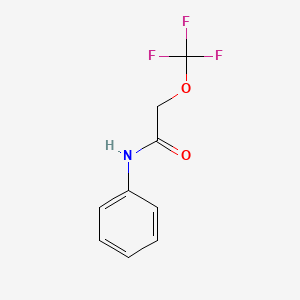
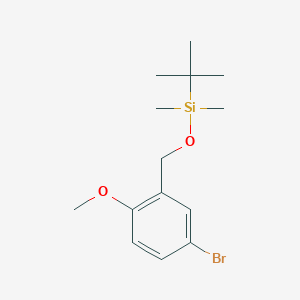
![1-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8229056.png)
![(1S,5R,7S)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B8229061.png)
